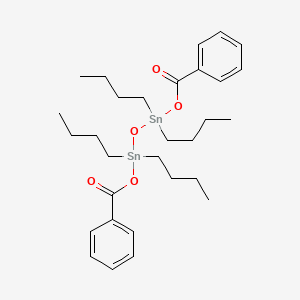
1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a benzyloxy group, two methoxy groups, and a prop-2-en-1-yl group attached to a benzene ring
準備方法
The synthesis of 1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the benzyloxy group onto the aromatic ring.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Addition: The prop-2-en-1-yl group can undergo addition reactions with halogens or hydrogen halides to form halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols.
科学的研究の応用
1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a lead compound for the development of new pharmaceuticals. Its structural features make it a candidate for drug design and optimization.
Industry: The compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its aromatic nature and functional groups contribute to its versatility in industrial applications.
作用機序
The mechanism of action of 1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity. The prop-2-en-1-yl group may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to elucidate its biological effects.
類似化合物との比較
1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene can be compared with other similar compounds, such as:
1-(Benzyloxy)-4-(prop-2-en-1-yl)benzene: This compound lacks the methoxy groups, which may affect its reactivity and biological activity.
1,2-Dimethoxy-4-(prop-1-enyl)benzene: The position of the methoxy groups and the prop-1-enyl group can influence the compound’s chemical properties and applications.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: The presence of a prop-2-yn-1-yloxy group introduces additional reactivity, making it suitable for different synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
112890-03-6 |
|---|---|
分子式 |
C18H20O3 |
分子量 |
284.3 g/mol |
IUPAC名 |
1,5-dimethoxy-3-phenylmethoxy-2-prop-2-enylbenzene |
InChI |
InChI=1S/C18H20O3/c1-4-8-16-17(20-3)11-15(19-2)12-18(16)21-13-14-9-6-5-7-10-14/h4-7,9-12H,1,8,13H2,2-3H3 |
InChIキー |
BCMIRWAUXVDPOK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OCC2=CC=CC=C2)CC=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
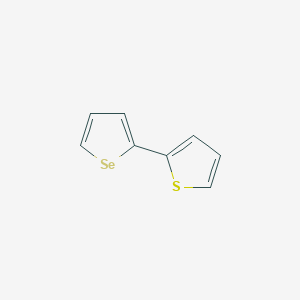
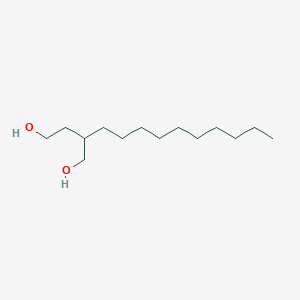
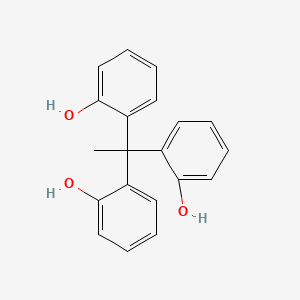
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)

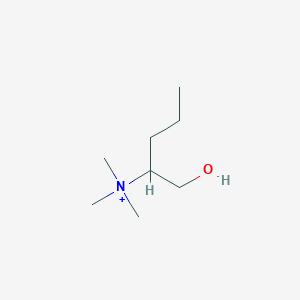
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)

![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
